molecular formula C27H25N3O B2938474 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901248-17-7

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2938474
CAS RN: 901248-17-7
M. Wt: 407.517
InChI Key: XMFNDRWTMKIDRP-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core. This core is a fused ring system that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The molecule also has ethoxy and methylphenyl substituents attached to it .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system, which likely contributes to its stability and possibly its reactivity. The presence of multiple aromatic rings (in the quinoline and phenyl groups) may also influence its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the electronic structure of the molecule .

Scientific Research Applications

Cytotoxic Activity

  • Compounds similar to 1H-pyrazolo[4,3-c]quinoline have been studied for their cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, a similar compound, showed potent cytotoxic activity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. This indicates the potential use of 1H-pyrazolo[4,3-c]quinoline derivatives in cancer therapy (Deady et al., 2003).

Molecular Structures and Aggregation

  • Studies on dihydrobenzopyrazoloquinolines, which are structurally related to 1H-pyrazolo[4,3-c]quinoline, reveal how substitution affects the dimensionality of supramolecular aggregation. This understanding can be crucial in designing molecules for specific applications in material science and pharmaceuticals (Portilla et al., 2005).

Photophysical Properties

  • The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[4,3-b]quinoline have been extensively studied. These properties are important for developing molecular logic switches and might have applications in optical and electronic devices (Uchacz et al., 2016).

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds typically target specific proteins or enzymes in the pathogen’s life cycle, disrupting its ability to survive and reproduce.

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, binding to the active site and inhibiting the function of the target protein or enzyme.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and reproduction of the pathogens.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant effects at the molecular and cellular levels, potentially leading to the death of the pathogen.

Safety and Hazards

Without specific studies or data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, its physical and chemical properties, and its potential uses. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of similar compounds .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-5-31-22-12-13-25-23(15-22)27-24(16-28-25)26(20-9-6-17(2)7-10-20)29-30(27)21-11-8-18(3)19(4)14-21/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFNDRWTMKIDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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